Journal Name:International Journal of Food Engineering
Journal ISSN:2194-5764
IF:1.6
Journal Website:http://www.degruyter.com/view/j/ijfe
Year of Origin:0
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:66
Publishing Cycle:
OA or Not:Not
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.combustflame.2023.112942
With the extensive exploration of advanced combustion modes and the increasing demand for engines with extremely high efficiency and low emissions, biodiesel has garnered significant attention and research as a renewable fuel source that boasts a wide range of raw materials. The ignition delay times (IDT) of methyl stearate, one of the main components in biodiesel, were measured in a new heated rapid compression machine (RCM). The data were obtained for the equivalence ratio of 0.3–0.8 and the compressed temperatures ranging from 820 K to 1000 K under three different pressures of 8, 10, and 12 bar. The influence of compressed temperature, compressed pressure, equivalence ratio, and oxygen mole fraction on ignition delay times was systematically discussed under experimental conditions, revealing the autoignition characteristics of methyl stearate in intermediate temperatures. Besides, the CRECK model and a skeletal model were verified against the experimental results, revealing that the model obtained by analogy significantly overestimates the low-temperature reactivity of methyl stearate. Furthermore, appropriate adjustments were made to the pre-exponential factors for the low-temperature elementary reactions in the CRECK model based on sensitivity analysis. The results indicate that the present model with optimization can well capture the dependence of the IDTs on the operating parameters under the investigated conditions, and the simulation results are in satisfactory agreement with the experimental data. Finally, the optimized model was verified against the experimental data from both the shock tube and jet-stirred reactor. To the authors' knowledge, this study represents the first gas-phase RCM experiment conducted on pure methyl stearate, which is a waxy solid at room temperature.
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-14 , DOI: 10.1016/j.combustflame.2023.112903
We investigate the implementation of principal component (PC) transport to accelerate the direct numerical simulation (DNS) of turbulent combustion flows. The acceleration is achieved using the transport of PCs and the tabulation of the closure terms in the PC-transport equations using machine learning. Further acceleration is achieved by a treatment for bottlenecks associated with the acoustic time steps for low Mach number flows. The approach is implemented in 2D and 3D on a laboratory scale lean premixed methane-air flame stabilized on a slot burner. DNS based on the transport of thermochemical scalars (species and energy) is also carried out, first to develop a 2D DNS database for PC-transport equations’ closure terms and, second, to validate the approach against species DNS in 2D and 3D, a principal goal of the present effort. The results show that surrogate PC DNS can reproduce instantaneous profiles as well as statistics associated with turbulence, flame topology properties and measures of flame-turbulence interactions. The study also demonstrates that parametric simulations with surrogate PC DNS can be implemented at a fraction of the cost of a full 3D DNS with species and energy transport.
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.combustflame.2023.112855
The lifted flame behavior of inclined turbulent jets, considering the relative angle between the fuel jet momentum and flame buoyancy was investigated experimentally by varying the inclination angle of nonpremixed fuel jets. Variations of lift-off length from the flame base to the nozzle exit was quantified experimentally with nozzles of various diameters (2, 3, and 5 mm) and inclination angles (range of −90° to 90°). The data was analyzed based on the experimental finding of upstream preheating effect depending on inclination angles. Major findings are as follows: (1) The lift-off length (h) increases linearly with the increase in initial fuel jet velocity (ue) at a fixed inclination angle. The proportionality slope κ of the linear relationship between h versus ue decreases appreciably with jet inclination angle for the negatively inclined flames; while for the positively inclined flames, the lift-off length decreases relatively weakly. (2) Physical analysis on the flow characteristics of inclined jets was conducted, and the preheating effect was proposed based on the combustion behaviors, especially for the negatively inclined jet flames. The preheating temperatures of unburned fuel/air mixtures at the flame base and nozzle exit were experimentally quantified, revealing that the negatively inclination angle can have a significant influence on the preheating temperatures. (3) Based on the proposed preheating mechanism, a physical model accounting for the effect of jet inclination angle was developed to quantify the lift-off length of inclined jet flames. The proposed model successfully represented lift-off lengths at all the experimental conditions with various inclination angles and nozzle diameters. The present findings provide new data set and a reasonable physical model for lifted flame behavior of inclined turbulent jet flames, revealing the effect of the relative angle between fuel jet momentum and flame buoyancy.
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-15 , DOI: 10.1016/j.combustflame.2023.112931
Ignition delay times and speciation data of ammonia/ethane (NH3/C2H6) fuel blends were measured in a rapid compression machine (RCM) and in a jet-stirred reactor coupled with molecular beam mass spectrometry (JSR-MBMS), respectively. Specifically, the RCM experiments were conducted at elevated pressures of 20 and 40 bar, intermediate temperatures between 890 and 1110 K, three equivalence ratios of 0.5, 1.0 and 2.0 and for three C2H6 mole fractions from 1% to 10%. Besides, the JSR measurements were conducted at atmospheric pressure, intermediate temperatures between 700 and 1180 K, three equivalence ratios of 0.5, 1.0 and 2.0 and three C2H6 mole fractions from 10% to 50%. The experimental results demonstrate that adding C2H6 into NH3 leads to a more reactive mixture. A kinetic model from our recent work on ammonia/ethanol fuel blends (M. Li et al., Proc. Combust. Inst., 2022) has been updated and validated with the new data obtained in this work. The updated model (PTB-NH3/C2 mech) can reproduce the effects of ethane fraction and equivalence ratio on IDT/speciation and show an overall satisfactory agreement between experimental results and predictions. Based on the kinetic analyses, for all conditions investigated in this study, the generation of OH radicals from HO2 and H radicals dominates the characteristic of the auto-ignition process in the RCM and the NH3 consumption process in the JSR, respectively. Apart from that, the addition of ethane provides additional OH from a relatively low temperature (e.g., around 850 K in a JSR condition) and triggers the interactions between hydrocarbon and ammonia systems, e.g., the reactions of C2H6/C2H4/CH3+NH2, which play an important role in the combustion of ammonia.
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-28 , DOI: 10.1016/j.combustflame.2023.112913
A detailed mechanism for the combustion of methyl isocyanate is proposed for the first time. Electronic structures were calculated at the CCSD(T)/cc-VTQ∞Z//B2PLYP-D3/6-311++G(3df,2pd) level of theory to investigate potential energy profiles and used in reaction rate theories to compute rate coefficients. The mechanism contains 130 reactions and was merged with the reaction base proposed by Glarborg et al.[1] for light hydrocarbons and nitrogen-containing species. Experimental data related to the pyrolysis of methyl isocyanate were simulated in a closed reactor and a good agreement was observed for all the species profiles reported. Similarly, the auto-ignition temperature (Tign) of methyl isocyanate was calculated based on the standard ASTME659-78 test, and led to a value close to the experimental value. Flow rate and sensitivity analysis were performed under pyrolysis and combustion conditions in order to highlight the main reaction pathways.
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-01 , DOI: 10.1016/j.combustflame.2023.112922
Consistent datasets of the laminar burning velocity, LBV, for homologous fuels are indispensable for the elucidation of the structure-reactivity trends and the development and validation of pertinent detailed kinetic models. In the present study, all available LBV measurements for small alkyl esters obtained using the heat flux method have been reviewed. New results of the LBV for methyl propionate + air flames employing this method have been acquired at atmospheric pressure and initial gas temperatures from 298 to 348 K over equivalence ratios, ɸ = 0.7–1.5. Earlier experimental data for alkyl esters scattered across non-archival reports were re-examined and corrected when necessary. To prove the validity of the correction, additional LBV measurements for methyl formate and methyl butanoate were performed as well, and successfully demonstrated the consistency of the data obtained using different installations over an extended period of time. Then, the LBV of different families, such as methyl esters of various acids, formates, and acetates, along with isomers, were compared and structure-reactivity trends were assessed. Furthermore, the detailed kinetic mechanism of the authors was expanded by the reactions of methyl propionate and successfully compared with the LBV measurements for methyl formate, methyl acetate, methyl propionate, and ethyl formate. Distinct reactions controlling their flame propagation were revealed using sensitivity analysis and the origin of their rate constants is briefly discussed.
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-06-06 , DOI: 10.1016/j.combustflame.2023.112865
Nitrocyclohexane is an important propellant within the class of nitroalkane based energetic fuels characterized by the nitro functional group. Although several studies were reported on the ignition of small nitroalkanes, very few kinetic studies are performed on their ignition characteristics under oxygen-free conditions. Herein, the ignition kinetics of nitrocyclohexane in inert and air environments are studied using a high-pressure shock tube facility. The experiments are performed at pressure of 2, 5, 10, and 20 bar with equivalence ratios of 0.5, 1.0 and 2.0 under the temperature range from 950 K to 1420 K. The effect from fuel concentrations at 0.61%, 1.14% and 2.05% with nitrogen as the inert gas are also studied. Comparisons of the ignition kinetics with other fuels including nitromethane, 1-nitropropane, methylcyclohexane, and cyclohexylamine are performed. The present manuscript provides the first experimental data for nitroalkanes in inert conditions, and should be valuable to understand the combustion chemistry of nitroalkanes.
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-04 , DOI: 10.1016/j.combustflame.2023.112928
Can-to-can acoustic interactions in a circumferential network of lean-premixed combustors have a prominent role in the development of complicated modal dynamics and large-scale pattern formations in can-annular gas turbine combustion systems. Despite recent progress in understanding these instabilities, however, previous relevant studies have been limited to an even number of constituent combustors; a fundamental characteristic of the modal dynamics in a can-annular arrangement consisting of an odd number of combustors remains unknown. To address this question, we compare key features of thermoacoustic instabilities in four-coupled (N = 4) and five-coupled (N = 5) can-annular combustor configurations obtained over a broad range of operating conditions. In conjunction with FEM-based Helmholtz simulations, our experimental data show that the dynamic behavior of the even-N case is characterized by the well-known interaction pattern, out-of-phase alternating modulations among the networked combustors. For the odd-N case, however, the can-annular system features complex phase dynamics originating from simultaneous excitation of the degenerate mode pair. We highlight that the development of self-excited azimuthal instabilities in the annular cross-talk section is associated with the modal interaction of the degenerate pair in the odd-N configuration. The initially degenerate pair can be split into two closely-spaced non-degenerate modes, and in consequence their modal interaction gives rise to a periodic transition between spinning and standing azimuthal modes in the annulus. Despite the formation of remarkably different inter-combustor interactions in the two can-annular configurations, however, the entire set of instability data collapses into very similar frequency regimes, suggesting the importance of flame-acoustic interactions occurring within each combustor, namely intra-combustor interactions.
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-07 , DOI: 10.1016/j.combustflame.2023.112919
Pyrolysis experiments of dimethyl methylphosphonate (DMMP) were carried out in a jet stirred reactor (JSR) coupled to synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) at 1 atm, from 900 to 1200 K, to quantitatively measure the mole fraction profiles of DMMP and its pyrolysis products. Furthermore, theoretical calculations were carried out. Geometry optimization and vibrational frequency analysis were conducted for DMMP unimolecular and isomerization reactions at the MN15/6-311+G(2df,2p) level of theory, and kinetic calculations were performed using the kinetic code of MESS. The results show that DMMP mainly undergoes isomerization channels to form its isomers before decomposing into pyrolysis products. This is different from the DMMP decomposition channels adopted in the literature models. The kinetic model of DMMP in the literature was modified and improved by adding newly calculated reactions and their rate constants and updating the rate constants of unimolecular reactions for DMMP as well based on computations. Some rate tuning of reactions by 5 or 10 factors has been tried in model development to better describe the experimental measurements. Finally, the model developed by this work showed much better prediction of DMMP consumption and major species production than the prediction by literature models. In addition, the updated model was validated against various previous experimental data (CO mole fraction distributions in the shock tube, the flame speed and species mole fraction distributions in the premixed flame), and the satisfactory validation results indicate the reliability of the DMMP model that was improved in this work. This preliminary work laid a foundation to further study the combustion properties and to develop the kinetic model of organophosphorus compounds.
International Journal of Food Engineering ( IF 1.6 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.combustflame.2023.112920
Hydrogen (H2) fuel is a promising means for long duration energy storage and dispatchable utilization of intermittent renewable power, which can be combusted without CO2 emissions. Several recent studies have noted that hydrogen blended systems have elevated NOx emissions relative to natural gas, prompting significant concerns about the air quality impacts of a hydrogen economy. However, many of these results are for nonpremixed systems and it is not entirely clear what is being held constant for these comparisons (temperature, power, etc.). Given the strong temperature sensitivity of NOx production, these results cannot be applied more generally to understand NOx emissions tendencies. This study reports calculations of NO emissions of perfectly premixed H2/CH4 blends at constant flame temperatures, presenting results as a function of residence time, over a range of pressure and temperature conditions. Four major findings are presented: (1) At constant temperature, NO emissions, quantified as mass per energy input, via ng/J, actually decrease with the addition of H2 for NO measurements taken at typical gas turbine residence times (10–20 ms). This effect is less pronounced at elevated temperatures/pressures; (2) NO volume concentrations, when measured in a dried sample and corrected to 15% O2, do not increase by the same amount as emissions quantified in ng/J over the same conditions. This demonstrates that one cannot directly compare volume concentration-based NO values when H2 composition is varied; (3) the post-flame NO production rate negligibly increases with addition of H2 at most conditions, especially at high power; (4) for realistic gas turbine combustor residence times, the dominant NO production under atmospheric pressure conditions occurs in the flame itself, while they occur post-flame via thermal-NO at practical high pressure conditions. In other words, atmospheric pressure fuel sensitivity NOx studies will not capture the controlling NO production physics that are present in practical applications, such as gas turbines.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | FOOD SCIENCE & TECHNOLOGY 食品科技4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
11.10 | 18 | Science Citation Index Expanded | Not |
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